molecular formula C21H17N3O5S B11347244 (5Z)-5-[2-(1,3-benzodioxol-5-yl)-2,3-dihydro-1,5-benzothiazepin-4(5H)-ylidene]-6-hydroxy-3-methylpyrimidine-2,4(3H,5H)-dione

(5Z)-5-[2-(1,3-benzodioxol-5-yl)-2,3-dihydro-1,5-benzothiazepin-4(5H)-ylidene]-6-hydroxy-3-methylpyrimidine-2,4(3H,5H)-dione

Cat. No.: B11347244
M. Wt: 423.4 g/mol
InChI Key: HTGITSIYFDIOJK-UHFFFAOYSA-N
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Description

The compound 5-[2-(2H-1,3-benzodioxol-5-yl)-2,3-dihydro-1,5-benzothiazepin-4-yl]-6-hydroxy-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione is a complex organic molecule that features a combination of benzodioxole, benzothiazepine, and tetrahydropyrimidine structures. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[2-(2H-1,3-benzodioxol-5-yl)-2,3-dihydro-1,5-benzothiazepin-4-yl]-6-hydroxy-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione involves multiple steps, including the formation of the benzodioxole and benzothiazepine rings, followed by their coupling with the tetrahydropyrimidine moiety. The general synthetic route includes:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

5-[2-(2H-1,3-benzodioxol-5-yl)-2,3-dihydro-1,5-benzothiazepin-4-yl]-6-hydroxy-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione: can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while nitration of the aromatic ring would introduce nitro groups .

Scientific Research Applications

5-[2-(2H-1,3-benzodioxol-5-yl)-2,3-dihydro-1,5-benzothiazepin-4-yl]-6-hydroxy-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione: has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-[2-(2H-1,3-benzodioxol-5-yl)-2,3-dihydro-1,5-benzothiazepin-4-yl]-6-hydroxy-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione involves its interaction with specific molecular targets, such as cyclooxygenase enzymes. By inhibiting these enzymes, the compound can reduce the production of prostaglandins, which are involved in inflammation and pain .

Properties

Molecular Formula

C21H17N3O5S

Molecular Weight

423.4 g/mol

IUPAC Name

5-[2-(1,3-benzodioxol-5-yl)-2,3-dihydro-1,5-benzothiazepin-4-yl]-6-hydroxy-1-methylpyrimidine-2,4-dione

InChI

InChI=1S/C21H17N3O5S/c1-24-20(26)18(19(25)23-21(24)27)13-9-17(30-16-5-3-2-4-12(16)22-13)11-6-7-14-15(8-11)29-10-28-14/h2-8,17,26H,9-10H2,1H3,(H,23,25,27)

InChI Key

HTGITSIYFDIOJK-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C(C(=O)NC1=O)C2=NC3=CC=CC=C3SC(C2)C4=CC5=C(C=C4)OCO5)O

Origin of Product

United States

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